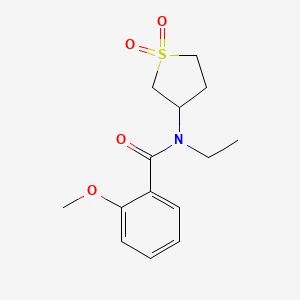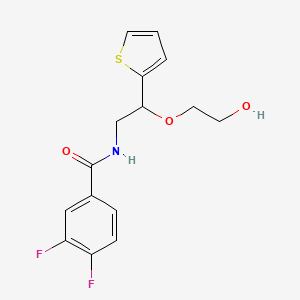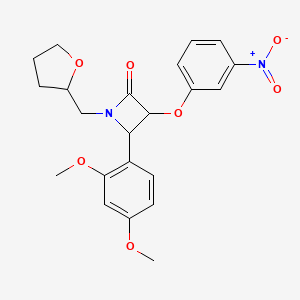![molecular formula C15H10F3N3O3S2 B2368592 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 476278-95-2](/img/structure/B2368592.png)
N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfamoyl and trifluoromethyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the sulfamoyl group attached to the 6-position of the ring, and the trifluoromethyl group attached to the benzamide .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole ring and the sulfamoyl and trifluoromethyl groups .Applications De Recherche Scientifique
Antimicrobial Activity : A study reported the synthesis of new benzamide derivatives, including those with sulfamoyl and trifluoromethyl groups, that exhibited significant antibacterial and antifungal activities. This finding indicates potential applications in combating microbial infections (Priya et al., 2006).
Antibacterial Properties : Another research synthesized hybrid compounds by coupling sulphonamide and benzothiazole, which showed improved antibacterial properties. This suggests their potential use in the development of new antibacterial drugs (Ikpa et al., 2020).
Antimalarial and COVID-19 Drug Potential : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the compound . These derivatives exhibited antimalarial activity and potential as COVID-19 drugs, as shown through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemistry and Synthesis of Thiazole Derivatives : Research on thiazole and its derivatives, including those with sulfamoyl and trifluoromethyl groups, highlights their importance in medicinal chemistry. Thiazole derivatives have shown a range of activities, including antimicrobial, antiretroviral, and anticancer properties (Chhabria et al., 2016).
Synthesis of Cyclic Sulfonamides : A study detailed the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including those with benzothiazole structures, have potential applications in developing new pharmacologically active molecules (Greig et al., 2001).
Anticancer Agents Synthesis : Research focused on the synthesis of indapamide derivatives, structurally related to the compound , as anticancer agents. One of these compounds showed significant proapoptotic activity on melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S2/c16-15(17,18)9-3-1-2-8(6-9)13(22)21-14-20-11-5-4-10(26(19,23)24)7-12(11)25-14/h1-7H,(H2,19,23,24)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYTGOJGCOTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)



![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

